molecular formula C21H20FN5O4S B2410818 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888417-37-6

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2410818
CAS No.: 888417-37-6
M. Wt: 457.48
InChI Key: JAPXJEALXAMWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN5O4S and its molecular weight is 457.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O4S/c1-2-31-13-9-7-12(8-10-13)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPXJEALXAMWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes various functional groups contributing to its biological activity. The key components include:

  • Amino group : Contributes to interaction with biological targets.
  • Thioether linkage : Enhances lipophilicity and bioavailability.
  • Pyrimidine ring : Known for its role in nucleic acid interactions.

Antiviral Activity

Research indicates that derivatives of similar structures exhibit antiviral properties, particularly against human adenoviruses (HAdV). For instance, compounds with structural similarities demonstrated significant potency against HAdV with IC50 values in the low micromolar range. Notably, some analogues showed selectivity indices greater than 100 compared to standard antiviral agents like niclosamide .

The proposed mechanism involves targeting viral DNA replication processes. Compounds that share structural features with this compound have been shown to interfere with the viral life cycle at multiple stages, including:

  • Inhibition of early viral replication.
  • Suppression of late-stage viral assembly and release .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of compounds structurally related to this compound against HAdV. The results indicated that certain derivatives exhibited IC50 values as low as 0.27 μM while maintaining low cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic window for further development .

Study 2: In Vivo Toxicity Assessment

In vivo studies conducted on hamster models revealed that one analogue had a maximum tolerated dose of 150 mg/kg, indicating a promising safety profile for potential therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameIC50 (μM)CC50 (μM)Selectivity Index
Compound A0.27156.8>100
Compound B0.45200>100
Compound C0.15100>150

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the condensation of carboxylic acids and amines to form amide bonds, followed by thioether linkage formation. Critical steps include:

  • Amide bond formation : Use of coupling agents like dicyclohexyl carbodiimide (DCC) or carbonyldiimidazole (CDI) to activate carboxylic acids for reaction with amines .
  • Thioether coupling : Reaction of a thiol-containing intermediate with a halogenated acetamide derivative under basic conditions (e.g., NaH in DMF) .
  • Optimization : Temperature (40–60°C) and pH (neutral to mildly basic) are tightly controlled to prevent side reactions. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their polarity and boiling points .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are used to verify functional groups (e.g., fluorophenyl, ethoxybenzamide) and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ ion at m/z 497.12) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What functional groups contribute to the compound’s reactivity and potential bioactivity?

Key functional groups include:

  • Pyrimidinone core : The 6-oxo-1,6-dihydropyrimidine moiety enables hydrogen bonding with biological targets .
  • Thioether bridge : Enhances metabolic stability compared to ether or amine linkages .
  • Fluorophenyl and ethoxybenzamide groups : Electron-withdrawing fluorine and electron-donating ethoxy modulate electronic properties for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 1H^1H-13C^{13}C HSQC NMR to correlate proton and carbon signals, resolving ambiguities in overlapping peaks .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in related pyrimidine derivatives .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with 3-chloro-4-methylphenyl) to assess impact on bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., S. aureus) to correlate structural features with activity (Table 1) .

Q. Table 1: Example SAR for Pyrimidine Derivatives

SubstituentBiological Activity (IC50_{50})Key Observation
2-Fluorophenyl12 nM (Kinase X)Optimal hydrogen bonding
3-Nitrophenyl45 nM (Kinase X)Reduced solubility
4-Methoxyphenyl85 nM (Kinase X)Increased metabolic stability

Q. How can reaction yields be improved during scale-up synthesis?

  • Solvent optimization : Switch from DMF to acetonitrile for easier purification .
  • Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro groups in intermediates .
  • Process analytical technology (PAT) : Use in-situ FTIR to monitor reaction progress and terminate at peak conversion .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Twinned crystals : SHELXD can deconvolute overlapping diffraction patterns via dual-space methods.
  • Weak hydrogen bonds : High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements enhance detection of C–H···O/N interactions .
  • Disorder modeling : Refinement with TLS (Translation-Libration-Screw) parameters in SHELXL improves accuracy for flexible groups (e.g., ethoxybenzamide) .

Q. What in vitro and in vivo models are suitable for assessing its therapeutic potential?

  • In vitro :
    • Enzyme inhibition assays : Fluorescence polarization for kinase targets .
    • Antimicrobial testing : Broth microdilution (MIC) against Gram-positive bacteria .
  • In vivo :
    • Xenograft models : Evaluate antitumor efficacy in nude mice (e.g., 50 mg/kg oral dosing) .
    • Pharmacokinetics : LC-MS/MS to measure plasma half-life and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.